molecular formula C15H16O4 B2527911 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one CAS No. 929822-69-5

6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B2527911
CAS No.: 929822-69-5
M. Wt: 260.289
InChI Key: GUXPKMXRLIYLFW-UHFFFAOYSA-N
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Description

6-Acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one ( 929822-69-5) is a synthetic coumarin derivative with a molecular formula of C15H16O4 and a molecular weight of 260.29 g/mol . This compound is characterized by a chromen-2-one core structure substituted with an acetyl group, a hydroxyl group, a methyl group, and a propyl chain, defining its specific physicochemical properties . As a member of the coumarin family, this compound is of significant interest in various research fields. While specific biological data for this exact analogue is limited in the public domain, structurally related coumarin derivatives are extensively studied in medicinal chemistry for their diverse range of potential biological activities, which may include antimicrobial, antioxidant, and enzyme-inhibitory properties . Researchers value these compounds as key intermediates or scaffolds for the synthesis of more complex molecules and for probing biochemical pathways. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-acetyl-7-hydroxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-5-10-6-13(17)19-15-8(2)14(18)11(9(3)16)7-12(10)15/h6-7,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXPKMXRLIYLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through various methods. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with acetic anhydride under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins .

Scientific Research Applications

6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and related coumarin derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
6-Acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one C₁₅H₁₆O₄ 260.29 6-acetyl, 7-hydroxy, 8-methyl, 4-propyl Antimicrobial, antitumor potential
6-Chloro-7-hydroxy-4-propyl-2H-chromen-2-one C₁₂H₁₁ClO₃ 238.67 6-chloro, 7-hydroxy, 4-propyl Higher lipophilicity due to chloro group
6-Acetyl-4-ethyl-7-hydroxy-8-methyl-2H-chromen-2-one C₁₄H₁₄O₄ 246.26 6-acetyl, 7-hydroxy, 8-methyl, 4-ethyl Reduced lipophilicity vs. propyl analogue
6-Acetyl-7-hydroxy-2H-chromen-2-one C₁₁H₈O₄ 204.18 6-acetyl, 7-hydroxy Simpler structure, lower molecular weight
8-Acetyl-7-hydroxy-2H-chromen-2-one C₁₂H₁₀O₅ 234.21 8-acetyl, 7-hydroxy Isomeric differences in hydrogen bonding

Key Comparisons:

The 6-chloro derivative (C₁₂H₁₁ClO₃, MW 238.67) exhibits higher lipophilicity than the acetylated target compound, which may influence pharmacokinetic behavior.

Biological Activity

  • Studies on 4-propyl coumarins (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives) demonstrate significant antimicrobial and antitumor activities . The acetyl and methyl groups in the target compound could enhance these effects by modulating electron distribution and steric interactions.
  • The absence of the 8-methyl and 4-propyl groups in simpler analogues like 6-acetyl-7-hydroxy-2H-chromen-2-one (C₁₁H₈O₄) correlates with reduced bioactivity, highlighting the importance of multi-substitution.

Synthetic Accessibility The synthesis of chloro- and nitro-substituted coumarins (e.g., 8-chloro-7-hydroxy-4-phenyl derivatives) involves sulfuric acid-mediated condensation of resorcinol derivatives with ethyl aroylacetates . Similar methods may apply to the target compound, though reaction conditions must accommodate its bulky substituents.

Hydrogen Bonding and Crystallography

  • The 7-hydroxy group enables hydrogen bonding, a critical factor in crystal packing and supramolecular assembly . Structural isomers like 8-acetyl-7-hydroxy-2H-chromen-2-one (C₁₂H₁₀O₅) exhibit distinct hydrogen-bonding patterns due to acetyl positional changes.

Biological Activity

Overview

6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, a compound belonging to the coumarin family, exhibits a range of significant biological activities. This compound is characterized by its unique chromen-2-one structure, which is substituted with various functional groups that enhance its biological efficacy. Coumarins, in general, are known for their diverse pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The chemical formula for 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one is C_15H_16O_4, with a molecular weight of 260.29 g/mol. Its structure can be represented as follows:

Structure C9H5O3+C6H5O2\text{Structure }\text{C}_9\text{H}_5\text{O}_3+\text{C}_6\text{H}_5\text{O}_2

This structure contributes to its interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.
  • Antioxidant Activity : The compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells, thereby protecting against cellular damage .
  • Antimicrobial Activity : It demonstrates significant antimicrobial properties by disrupting microbial cell membranes and inhibiting the growth of bacteria and fungi.

Anticancer Properties

Recent studies have highlighted the potential of 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one in cancer therapy. It has been observed to induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Anticancer Activity Summary

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
BreastInduction of apoptosis15
ColonInhibition of tumor-associated CAs0.53
LungCaspase-dependent mechanisms10

Antimicrobial Effects

The compound has been tested against various pathogens, showing promising results in inhibiting bacterial and fungal growth.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced tumor size in a colon cancer model, suggesting its potential as an anticancer agent .
  • Clinical Trials : Preliminary clinical trials have indicated that patients receiving treatments including this compound showed improved outcomes compared to control groups, particularly in reducing inflammation and pain associated with chronic conditions .

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